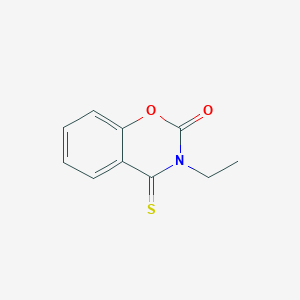
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one is a heterocyclic compound that contains a benzoxazinone core structure. This compound is part of a broader class of benzoxazinones, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of sulfur and oxygen atoms in the heterocyclic ring contributes to its unique chemical properties and potential therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-sulfanylidene-1,3-benzoxazin-2-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with an appropriate acyl chloride in the presence of a base such as triethylamine. The intermediate product undergoes cyclization with sulfur-containing reagents to form the desired benzoxazinone derivative .
Industrial Production Methods
Industrial production of benzoxazinone derivatives often employs one-pot synthesis techniques to streamline the process and improve yield. For example, the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents allows for the efficient synthesis of 2-substituted benzoxazinones under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoxazinone derivatives.
Scientific Research Applications
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-4-sulfanylidene-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfur atom in the molecule can form strong interactions with metal ions in enzymes, enhancing its inhibitory effects. Additionally, the benzoxazinone core can interact with various biological pathways, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds contain a sulfur atom in place of the oxygen atom in benzoxazinones and exhibit similar biological activities.
2-Substituted 4H-3,1-Benzoxazin-4-ones: These derivatives have diverse substituents at the 2-position, leading to variations in their chemical and biological properties.
Uniqueness
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one is unique due to the presence of both sulfur and oxygen atoms in its heterocyclic ring. This dual presence enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
4611-56-7 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-ethyl-4-sulfanylidene-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C10H9NO2S/c1-2-11-9(14)7-5-3-4-6-8(7)13-10(11)12/h3-6H,2H2,1H3 |
InChI Key |
UJQVBUYKNTYXSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=S)C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



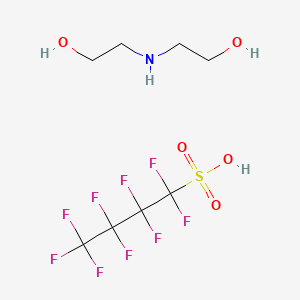
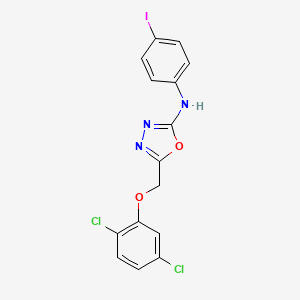

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)
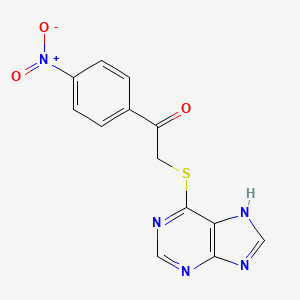
![2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B14158123.png)
![1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14158127.png)

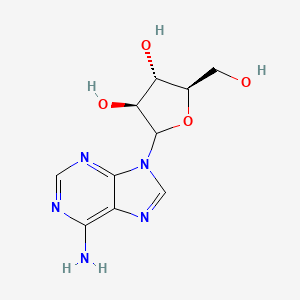

![3-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B14158141.png)
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B14158148.png)

